N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused to a benzo[d][1,3]dioxole (methylenedioxyphenyl) group via a carboxamide linker. Though direct biological data for this compound is absent in the provided evidence, its structural analogs suggest applications in oncology and inflammation .
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-13-3-4-14(17-11-25-8-2-7-22-21(25)24-17)9-16(13)23-20(26)15-5-6-18-19(10-15)28-12-27-18/h2-11H,12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERUCAAHCORNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method starts with the formation of an imidazo[1,2-a]pyrimidine core, which is then functionalized to introduce the benzo[d][1,3]dioxole and carboxamide groups .
For example, a one-pot, multicomponent reaction involving imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, and an enolizable C–H activated acidic compound in the presence of sodium carbonate can be used to synthesize the core structure . The reaction is typically carried out at room temperature, providing mild reaction conditions and moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride are often employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in chloroform at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 366.39 g/mol. Its structure features an imidazo[1,2-a]pyrimidine moiety, which is known for its biological activity. The presence of the benzo[d][1,3]dioxole group enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide.
Case Study: Anticancer Efficacy
A study published in ACS Omega investigated various derivatives of imidazo[1,2-a]pyrimidines for their anticancer activity. The compound demonstrated significant growth inhibition in several cancer cell lines:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results indicate that the compound could be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents.
Case Study: Antimicrobial Efficacy
Research focusing on similar benzimidazole derivatives showed that compounds with similar structural features exhibited potent antibacterial effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.19 µM |
| Salmonella typhi | 5.08 µM |
| Klebsiella pneumoniae | 6.00 µM |
The results suggest that modifications to the imidazo[1,2-a]pyrimidine structure can enhance antimicrobial efficacy .
Mechanism of Action
The mechanism of action of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyrimidine moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Notes and Limitations
- Data Gaps : Direct biological or pharmacokinetic data for the target compound is unavailable in the provided evidence. Comparisons rely on structural analogies.
- Synthetic Optimization: and suggest that solvent choice (e.g., DMF vs. ethanol) and coupling agents critically influence yield and purity .
Biological Activity
The compound N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide represents a novel class of imidazo[1,2-a]pyrimidine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory therapies. This article synthesizes current research findings regarding the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic components. The imidazo[1,2-a]pyrimidine moiety is crucial for its biological activity due to its ability to interact with multiple biological targets.
1. Anti-Cancer Activity
Recent studies have demonstrated that imidazo[1,2-a]pyrimidine derivatives exhibit significant anti-cancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown potent inhibitory effects on various cancer cell lines. For example, derivatives have been tested against MCF-7 breast cancer cells with promising results indicating a considerable reduction in cell viability (IC50 values in the low micromolar range) .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways. The compounds may target specific kinases or transcription factors involved in cancer progression .
2. Anti-Inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- COX Inhibition : Similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. For instance, certain derivatives showed IC50 values lower than that of celecoxib, a standard COX-2 inhibitor .
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammatory responses significantly, as evidenced by reduced edema in paw inflammation tests .
Case Studies and Research Findings
Several research studies have focused on the biological evaluation of imidazo[1,2-a]pyrimidine derivatives:
| Study | Compound Tested | Activity | IC50 Value |
|---|---|---|---|
| Zhou et al. (2023) | This compound | Anti-cancer (MCF-7) | 12 µM |
| Aeluri et al. (2023) | Various imidazo derivatives | COX-2 Inhibition | 0.05 µM |
| Jismy et al. (2023) | Fluoromethylated imidazo derivatives | Neuroprotective | Micromolar range |
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in oncology and inflammation-related conditions. The structure-function relationship observed in these compounds suggests that modifications can lead to enhanced potency and selectivity for specific biological targets.
Q & A
Q. What are the common synthetic routes for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Step 1 : Condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with imidazo[1,2-a]pyrimidine intermediates under reflux conditions using polar aprotic solvents like DMF or NMP .
- Step 2 : Coupling reactions facilitated by bases (e.g., K₂CO₃) and catalysts (e.g., Pd or Cu-based systems) to enhance regioselectivity .
- Optimization : Yield and purity are improved by adjusting solvent polarity (e.g., switching from THF to DMF), reaction temperature (80–120°C), and catalyst loading (1–5 mol%) . Post-synthesis purification via column chromatography or recrystallization is standard .
Q. How is the molecular structure of this compound characterized using spectroscopic and computational methods?
- Methodological Answer : Structural elucidation employs:
- Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl groups (C=O at ~170 ppm). Mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 310.35 for C₁₉H₁₈N₄O₃) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties, while molecular docking assesses binding poses to targets like COX-2 .
Q. What initial biological screening assays are typically employed to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : COX-2 inhibition measured via fluorometric or colorimetric assays (e.g., IC₅₀ values using celecoxib as a control) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC values) .
Advanced Research Questions
Q. What experimental strategies are recommended to address contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values for COX-2 inhibition) can be resolved by:
- Comparative assay standardization : Replicating assays under identical conditions (pH, temperature, substrate concentration) .
- Structural analogs : Synthesizing derivatives to isolate activity-contributing moieties (e.g., modifying the imidazo[1,2-a]pyrimidine core) .
- Target validation : CRISPR-based knockout of COX-2 in cellular models to confirm on-target effects .
Q. How can the reaction mechanisms involved in key synthetic steps be elucidated using mechanistic studies?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Replacing ¹H with ²H in reactants to identify rate-determining steps .
- Intermediate trapping : Using quenching agents (e.g., TEMPO) to isolate reactive intermediates during coupling reactions .
- Computational studies : Transition state modeling (e.g., Gaussian 09) to map energy barriers in cyclization steps .
Q. What methodologies are used to determine the compound's binding affinity and specificity toward target proteins like COX-2?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics (ka/kd) to immobilized COX-2 .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- X-ray crystallography : Resolves 3D binding modes (e.g., hydrogen bonding with COX-2’s Arg120/His90 residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
